1-HEXYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE

Beschreibung

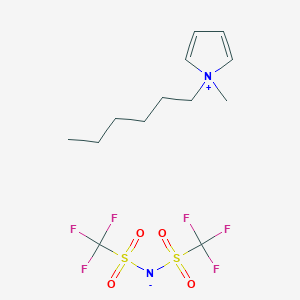

1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([HMPyrr][NTf₂]) is a room-temperature ionic liquid (RTIL) composed of a pyrrolidinium-based cation and the bis(trifluoromethylsulfonyl)imide (NTf₂⁻) anion. Its molecular formula is C₁₃H₂₄F₆N₂O₄S₂, with a molecular weight of 452.44 g/mol . The compound exhibits high thermal stability, low volatility, and excellent electrochemical properties, making it suitable for applications such as electrolytes in batteries, supercapacitors, and gas separation membranes .

Eigenschaften

CAS-Nummer |

380497-19-8 |

|---|---|

Molekularformel |

C13H24F6N2O4S2 |

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrolidin-1-ium |

InChI |

InChI=1S/C11H24N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-11H2,1-2H3;/q+1;-1 |

InChI-Schlüssel |

WHLFUNXODNBHOT-UHFFFAOYSA-N |

SMILES |

CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Kanonische SMILES |

CCCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The alkylation is typically conducted in anhydrous acetonitrile or toluene under reflux (80–100°C) for 24–48 hours. A stoichiometric excess of 1-bromohexane (1.2–1.5 equivalents) ensures complete conversion of 1-methylpyrrolidine. The mixture is maintained under an inert atmosphere (argon or nitrogen) to prevent oxidation or moisture ingress. Post-reaction, the solvent is removed under reduced pressure, yielding a viscous liquid. Crude [HMPyr][Br] is then washed with ethyl acetate or diethyl ether to eliminate unreacted alkyl halide and byproducts.

Anion Metathesis for Bis(Trifluoromethanesulfonyl)Imide Incorporation

The bromide anion is replaced with bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) through a metathesis reaction with lithium bis(trifluoromethanesulfonyl)imide (Li[Tf₂N]). This step is critical for achieving the desired hydrophobicity and electrochemical stability.

Procedure

-

Mixing Phase : [HMPyr][Br] is dissolved in deionized water or a water-acetone mixture (1:1 v/v). Li[Tf₂N] is added in a 1:1 molar ratio, and the solution is stirred vigorously for 12–24 hours at room temperature.

-

Phase Separation : The hydrophobic [HMPyr][Tf₂N] partitions into the organic layer, while LiBr remains in the aqueous phase.

-

Purification : The ionic liquid is extracted with dichloromethane or ethyl acetate, washed repeatedly with water to remove residual LiBr, and dried over anhydrous magnesium sulfate.

Table 1: Typical Metathesis Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent System | Water-Acetone (1:1) |

| Reaction Temperature | 25°C |

| Stirring Time | 12–24 hours |

| Yield | 85–92% |

Purification and Drying Protocols

Post-synthesis purification is essential to eliminate traces of water, halides, and organic solvents. The PDF source highlights vacuum drying at 45°C overnight, reducing water content to <100 ppm. Karl Fischer coulometry is employed to verify moisture levels, ensuring compatibility with hygroscopic applications.

Key Steps:

-

Vacuum Drying : The ionic liquid is subjected to dynamic vacuum (10⁻³ mbar) at 45°C for 12–24 hours.

-

Solvent Removal : Residual acetone or dichloromethane is eliminated via rotary evaporation (40°C, 200 mbar).

-

Filtration : Final filtration through a 0.2 µm PTFE membrane removes particulate impurities.

Characterization and Quality Control

The PDF describes viscosity measurements using a Brookfield viscometer and dielectric relaxation studies. Additional characterization methods include:

Table 2: Standard Analytical Techniques

| Technique | Purpose |

|---|---|

| ¹H/¹³C NMR | Confirm cation structure |

| FT-IR Spectroscopy | Identify functional groups |

| Elemental Analysis | Verify C, H, N, S, F content |

| Karl Fischer Titration | Quantify residual water |

| Conductivity Meter | Measure ionic conductivity |

Challenges in Industrial-Scale Production

-

Cost of Li[Tf₂N] : The high price of lithium bis(trifluoromethanesulfonyl)imide necessitates efficient recycling of byproducts.

-

Viscosity Management : The PDF notes viscosities ranging from 70–450 cP at 25°C, complicating handling. Heating to 50–60°C reduces viscosity during transfer.

-

Halide Contamination : Incomplete metathesis leaves bromide residues, which degrade electrochemical performance. Triple water washing and AgNO₃ testing mitigate this issue.

Recent Advances in Synthesis

Recent studies propose microwave-assisted quaternization to reduce reaction times from 24 hours to 2–4 hours. Additionally, solvent-free metathesis routes using ion-exchange resins are under investigation to minimize organic waste .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrrolidinium cation.

Redox Reactions: It can also undergo redox reactions, particularly in electrochemical applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as halides and alkoxides.

Redox Reactions: These reactions often involve the use of electrochemical cells with specific electrolytes and applied potentials.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidinium salts .

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrochemical Energy Storage:

1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is utilized as an electrolyte in lithium-ion batteries and supercapacitors. Its ionic conductivity and electrochemical stability at high voltages enhance the performance of energy storage devices. Research indicates that this ionic liquid can facilitate the transport of lithium ions effectively, improving battery efficiency and lifespan .

Electrochemical Generation of Superoxide Ion-Radical:

Recent studies have demonstrated the use of this compound as a medium for the electrochemical generation of superoxide ion-radicals. This application is significant in various chemical syntheses and environmental remediation processes .

Separation Processes

Solvent for Gas Separation:

The compound has shown promise as a solvent in gas separation processes due to its ability to selectively absorb gases such as CO2 and H2S. Its low vapor pressure reduces the risk of atmospheric contamination, making it an eco-friendly alternative to traditional solvents used in gas separation technologies .

Membrane Technology:

In membrane technology, this compound has been employed to enhance the permeability of membranes used for separating volatile organic compounds (VOCs). The ionic liquid's properties allow for better interaction with VOCs, leading to improved separation efficiency .

Synthesis and Catalysis

Catalytic Reactions:

This ionic liquid serves as a solvent and catalyst in various organic reactions, including Friedel-Crafts acylation and alkylation reactions. Its ability to stabilize transition states can lead to higher reaction yields and selectivity .

Green Chemistry Applications:

The compound is recognized for its role in green chemistry as a non-volatile solvent that minimizes waste generation during chemical processes. Its use in synthesis reduces the need for hazardous organic solvents, aligning with sustainable practices in chemical manufacturing .

Material Science

Polymer Electrolytes:

In material science, this compound is being explored for the development of polymer electrolytes. These electrolytes are crucial for solid-state batteries, offering enhanced safety and performance compared to conventional liquid electrolytes .

Nanocomposites:

The incorporation of this ionic liquid into nanocomposite materials has been studied to improve mechanical properties and thermal stability. The ionic liquid acts as a plasticizer, enhancing the flexibility and processability of polymer matrices .

Wirkmechanismus

The mechanism by which 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules and ions in the system. This interaction can influence various molecular targets and pathways, particularly in electrochemical applications where it facilitates ion transport .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidinium vs. Imidazolium ILs

- Viscosity and Conductivity :

[HMPyrr][NTf₂] exhibits higher viscosity (~150–200 cP) and lower conductivity (~1.5–2.0 mS/cm) compared to imidazolium-based ILs like [EMIM][NTf₂] (viscosity: 34 cP; conductivity: 8.5 mS/cm) . This is attributed to the rigid pyrrolidinium ring, which hinders ion mobility. - Electrochemical Stability :

Pyrrolidinium cations provide a wider electrochemical window (~5.0 V) than imidazolium (~4.2 V), making [HMPyrr][NTf₂] preferable for high-voltage battery applications . - Gas Solubility :

While [HMIM][NTf₂] shows enhanced CO₂ solubility (e.g., 0.6 mol CO₂/kg IL at 30°C), [HMPyrr][NTf₂] offers better selectivity for polar gases like SO₂ due to its cation-anion interaction strength .

Pyrrolidinium vs. Quaternary Ammonium/Phosphonium ILs

Cost and Commercial Availability

- [HMPyrr][NTf₂] is commercially available from suppliers like Merck and IoLiTec, with prices ranging from $50–100/g depending on purity . Imidazolium ILs (e.g., [EMIM][NTf₂]) are more cost-effective ($20–50/g) due to scalable synthesis routes .

Biologische Aktivität

1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, commonly referred to as [C6Py][TFSI], is an ionic liquid that has garnered attention in the fields of chemistry and pharmacology due to its unique properties and potential biological activities. This compound is characterized by its high thermal stability, low volatility, and ability to dissolve a wide range of substances, making it a versatile candidate for various applications, including catalysis and drug delivery.

- Molecular Formula : CHFNOS

- Molecular Weight : 450.46 g/mol

- Physical State : Liquid (colorless to light yellow)

- Purity : >95% (T)

- Storage Conditions : Store under inert gas at room temperature, away from air and moisture

Safety Information

- Hazard Statements :

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H302: Harmful if swallowed

Research indicates that [C6Py][TFSI] exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that ionic liquids like [C6Py][TFSI] can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of the microbial cell membrane, leading to cell death.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems and reduction of oxidative stress.

- Anticancer Activity : There is emerging evidence that [C6Py][TFSI] may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the specific pathways involved.

Case Studies

- Antimicrobial Activity :

- Neuroprotective Study :

- Anticancer Research :

Comparative Analysis of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Cell membrane disruption |

| Neuroprotective | Moderate | Reduction of oxidative stress |

| Anticancer | High | Induction of apoptosis |

Q & A

Basic: What are the standard methods for synthesizing 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, and how can purity be ensured?

Answer:

The synthesis typically involves a two-step metathesis reaction. First, the quaternization of 1-methylpyrrolidine with 1-bromohexane forms the hexyl-methylpyrrolidinium bromide intermediate. This is followed by anion exchange with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or solvent-based media. Purification involves repeated washing with deionized water to remove halide residues, followed by vacuum drying at 80–100°C for 48 hours. Purity verification can be achieved via ion chromatography (IC) to confirm halide content <10 ppm and nuclear magnetic resonance (NMR) for structural validation .

Basic: Which spectroscopic techniques are effective for characterizing this ionic liquid?

Answer:

Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying TFSI⁻ anion vibrations (e.g., SO₂ asymmetric stretch at ~1350 cm⁻¹, CF₃ bands at ~1200 cm⁻¹). Raman spectroscopy complements this by resolving cation-anion interactions, such as the splitting of the S–N–S bending mode (~740 cm⁻¹). NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming cation structure and detecting impurities. For advanced analysis, mass spectrometry (ESI-MS) can identify ion clusters and degradation products .

Advanced: How does the alkyl chain length in pyrrolidinium-based ILs affect their electrochemical stability?

Answer:

Increasing the alkyl chain length (e.g., from butyl to hexyl) enhances hydrophobicity and reduces ionic conductivity due to increased viscosity. However, longer chains improve electrochemical stability by forming a more rigid cation structure, which suppresses reductive decomposition at electrodes. For example, 1-hexyl-1-methylpyrrolidinium TFSI exhibits a wider electrochemical window (~4.5 V vs. Li/Li⁺) compared to shorter-chain analogs (~4.0 V for butyl derivatives). This is attributed to reduced cation mobility and stronger ion-pairing interactions .

Advanced: How can researchers resolve contradictions in reported thermal decomposition temperatures for this IL?

Answer:

Discrepancies in thermal stability (e.g., 300–400°C) often arise from differences in experimental conditions. Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) typically shows higher decomposition temperatures than in air due to oxidative pathways. To standardize results, use high-resolution TGA with controlled heating rates (e.g., 10°C/min) and corroborate with differential scanning calorimetry (DSC) to detect phase transitions. Contradictions may also stem from impurities; ensure halide content <50 ppm via IC .

Advanced: What computational models best predict solvation behavior and ion-pair dynamics in this IL?

Answer:

Ab-initio molecular dynamics (AIMD) simulations are effective for modeling cation-anion interactions, such as hydrogen bonding between the pyrrolidinium C–H and TFSI⁻ oxygen. Density functional theory (DFT) can quantify ion-pair dissociation energies and charge distribution. For bulk properties, classical MD simulations using force fields like OPLS-AA or CL&P reproduce experimental densities and transport properties with <5% error. These models highlight the role of cation conformational flexibility in solvation .

Basic: What are the key physicochemical properties relevant for battery or capacitor applications?

Answer:

Critical properties include:

- Viscosity : 80–150 mPa·s at 25°C (lower with Li⁺ or Na⁺ additives).

- Ionic Conductivity : 1–3 mS/cm at 25°C, increasing with temperature (Arrhenius behavior).

- Thermal Stability : Decomposition onset >300°C (TGA in N₂).

- Electrochemical Window : ~4.5 V vs. Li/Li⁺ (cyclic voltammetry).

These properties make it suitable for high-voltage electrolytes but require optimization with co-solvents (e.g., propylene carbonate) to mitigate viscosity limitations .

Advanced: How does this IL influence the stabilization of metal nanoparticles in catalytic systems?

Answer:

The IL acts as a stabilizer via electrostatic interactions between the pyrrolidinium cation and nanoparticle surface, preventing agglomeration. For example, Pt nanoparticles synthesized in this IL exhibit smaller sizes (~2–5 nm) and higher dispersion compared to aqueous methods. The TFSI⁻ anion’s weak coordination avoids surface poisoning, maintaining catalytic activity in hydrogenation or oxidation reactions. Characterization via TEM and XPS confirms uniform particle distribution and reduced oxidation states .

Advanced: What experimental approaches elucidate ion-pair dynamics and their impact on conductivity?

Answer:

Pulsed-field gradient NMR (PFG-NMR) measures self-diffusion coefficients of cations and anions, revealing ionicity (ratio of molar conductivity to diffusivity). Raman/IR spectroscopy tracks changes in anion vibrational modes under electric fields, indicating ion-pair dissociation. Electrochemical impedance spectroscopy (EIS) at varying temperatures separates bulk resistance from interfacial effects. These methods show that ion-pair formation reduces conductivity but enhances thermal stability .

Basic: How should researchers accurately measure density and viscosity?

Answer:

Use a vibrating-tube densitometer calibrated with water and air for density measurements (precision ±0.0001 g/cm³). For viscosity, a rotational viscometer with a Couette cell is recommended (shear rates 10–100 s⁻¹). Ensure IL dehydration via vacuum drying (<50 ppm H₂O, Karl Fischer titration) to avoid water-induced errors. Data should be collected at multiple temperatures (20–80°C) to model Arrhenius behavior .

Advanced: How does trace water content affect physicochemical properties, and how can it be mitigated?

Answer:

Even 0.1 wt% H₂O reduces ionic conductivity by 10–20% due to disrupted ion mobility. Water also lowers the electrochemical window by facilitating proton transfer. Mitigation strategies include:

- Purification : Vacuum drying at 80°C for 48 hours.

- Storage : Under inert gas (Ar) with molecular sieves.

- In-line Monitoring : Karl Fischer titration during synthesis.

Phase equilibria studies show that water content >500 ppm induces liquid-liquid separation in IL/organic solvent mixtures, altering solvation dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.